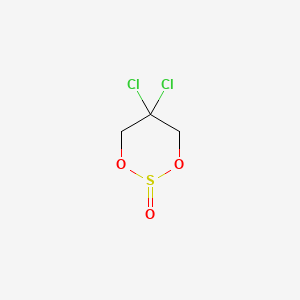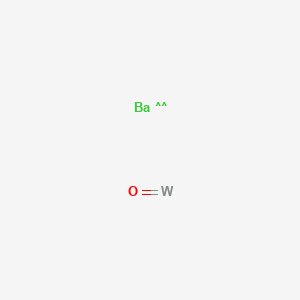
Barium--oxotungsten (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium–oxotungsten (1/1) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of barium carbonate with tungsten oxide at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure the purity of the product.
Industrial Production Methods
In industrial settings, barium–oxotungsten (1/1) is often produced using high-temperature solid-state reactions. The raw materials, barium carbonate and tungsten oxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and ground into a fine powder for further use.
Analyse Chemischer Reaktionen
Types of Reactions
Barium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Barium–oxotungsten (1/1) can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to convert barium–oxotungsten (1/1) to lower oxidation states.
Substitution: Substitution reactions involve the replacement of oxygen atoms with other elements or compounds, often facilitated by high temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxides, while reduction can produce lower oxides or elemental tungsten.
Wissenschaftliche Forschungsanwendungen
Barium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Materials Science: Used in the development of advanced ceramics and composite materials due to its high thermal stability and unique electronic properties.
Electronics: Employed in the fabrication of electronic components such as capacitors and resistors, where its dielectric properties are advantageous.
Catalysis: Acts as a catalyst in various chemical reactions, including the synthesis of fine chemicals and pharmaceuticals.
Biomedical Applications: Investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Wirkmechanismus
The mechanism by which barium–oxotungsten (1/1) exerts its effects is primarily related to its electronic structure and interaction with other molecules. The compound’s unique arrangement of barium and tungsten atoms allows it to participate in various chemical reactions, influencing the behavior of surrounding molecules. In catalysis, for example, barium–oxotungsten (1/1) can facilitate the transfer of electrons, enhancing reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Titanate (BaTiO3): Known for its excellent dielectric properties and used in capacitors and other electronic devices.
Tungsten Oxide (WO3): Utilized in electrochromic devices, sensors, and as a catalyst in various chemical reactions.
Barium Oxide (BaO): Employed in the production of glass and ceramics, as well as in the purification of certain chemicals.
Uniqueness
Barium–oxotungsten (1/1) stands out due to its combination of barium and tungsten, which imparts unique properties not found in other similar compounds. Its high thermal stability, electronic properties, and catalytic activity make it a valuable material for a wide range of applications.
Eigenschaften
CAS-Nummer |
12737-11-0 |
|---|---|
Molekularformel |
BaOW |
Molekulargewicht |
337.17 g/mol |
InChI |
InChI=1S/Ba.O.W |
InChI-Schlüssel |
RSWFDLQURBNMGV-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
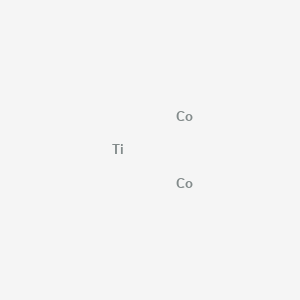
![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)


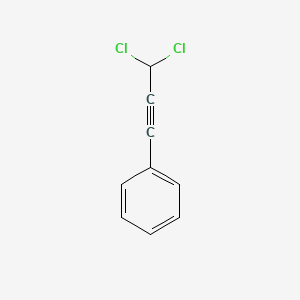
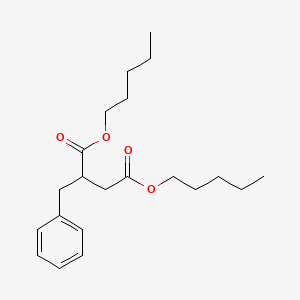



![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)

